(6R,7S,10R,11R,21S)-6-[2-(Diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone (6R,7S,10R,11R,21S)-6-[2-(Diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone Dalfopristin is a semi-synthetic derivative of streptogramin A produced by streptomycetes. Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome by binding to the 70S subunit, and also alters the configuration of the ribosome to make it more susceptible for streptogramin B binding. Dalfopristin is used in combination with quinopristin, a streptogramin B derivative. This combination is active against most gram-positive organisms, including Enterococcus faecium, and is also active against some gram-negative organisms and mycoplasma.
Quinupristin and dalfopristin are intravenously administered, streptogramin antibiotics used in fixed combination to treat severe bacterial infections due to susceptible organisms including methicillin resistant Staphylococcus aureus (MRSA). The fixed combination of quinupristin and dalfopristin is associated with a low rate of serum enzyme elevations during therapy but has not been convincingly linked to instances of clinically apparent liver injury.
Dalfopristin belongs to the class of organic compounds known as macrolide lactams. These are cyclic polyketides containing both a cyclic amide and a cyclic ester group. Dalfopristin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dalfopristin has been detected in multiple biofluids, such as urine and blood. Within the cell, dalfopristin is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 112362-50-2
VCID: VC0524967
InChI: InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11-,23-18-/t24-,25-,28-,31?,32-/m1/s1
SMILES: CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Molecular Formula: C34H50N4O9S
Molecular Weight: 690.8 g/mol

(6R,7S,10R,11R,21S)-6-[2-(Diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

CAS No.: 112362-50-2

Inhibitors

VCID: VC0524967

Molecular Formula: C34H50N4O9S

Molecular Weight: 690.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(6R,7S,10R,11R,21S)-6-[2-(Diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone - 112362-50-2

CAS No. 112362-50-2
Product Name (6R,7S,10R,11R,21S)-6-[2-(Diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Molecular Formula C34H50N4O9S
Molecular Weight 690.8 g/mol
IUPAC Name (6R,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Standard InChI InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11-,23-18-/t24-,25-,28-,31?,32-/m1/s1
Standard InChIKey SUYRLXYYZQTJHF-VMBLUXKRSA-N
Isomeric SMILES CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C
SMILES CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Canonical SMILES CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Appearance Solid powder
Colorform Slightly yellow to yellow powder
White solid
Melting Point approximately 150 °C
Physical Description Solid
Description Dalfopristin is a semi-synthetic derivative of streptogramin A produced by streptomycetes. Dalfopristin inhibits the early phase of protein synthesis in the bacterial ribosome by binding to the 70S subunit, and also alters the configuration of the ribosome to make it more susceptible for streptogramin B binding. Dalfopristin is used in combination with quinopristin, a streptogramin B derivative. This combination is active against most gram-positive organisms, including Enterococcus faecium, and is also active against some gram-negative organisms and mycoplasma.
Quinupristin and dalfopristin are intravenously administered, streptogramin antibiotics used in fixed combination to treat severe bacterial infections due to susceptible organisms including methicillin resistant Staphylococcus aureus (MRSA). The fixed combination of quinupristin and dalfopristin is associated with a low rate of serum enzyme elevations during therapy but has not been convincingly linked to instances of clinically apparent liver injury.
Dalfopristin belongs to the class of organic compounds known as macrolide lactams. These are cyclic polyketides containing both a cyclic amide and a cyclic ester group. Dalfopristin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dalfopristin has been detected in multiple biofluids, such as urine and blood. Within the cell, dalfopristin is primarily located in the membrane (predicted from logP).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility In water, 26.88 mg/L at 25 °C (est)
7.16e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476
Vapor Pressure 8.83X10-29 mm Hg at 25 °C (est)
Reference 1: Maraki S, Samonis G, Dimopoulou D, Mantadakis E. Susceptibility of Glycopeptide-Resistant Enterococci to Linezolid, Quinupristin/dalfopristin, Tigecycline and Daptomycin in a Tertiary Greek Hospital. Infect Chemother. 2014 Dec;46(4):253-6. doi: 10.3947/ic.2014.46.4.253. Epub 2014 Dec 29. PubMed PMID: 25566405; PubMed Central PMCID: PMC4285005.
2: Yu F, Lu C, Liu Y, Sun H, Shang Y, Ding Y, Li D, Qin Z, Parsons C, Huang X, Li Y, Hu L, Wang L. Emergence of quinupristin/dalfopristin resistance among livestock-associated Staphylococcus aureus ST9 clinical isolates. Int J Antimicrob Agents. 2014 Nov;44(5):416-9. doi: 10.1016/j.ijantimicag.2014.06.020. Epub 2014 Aug 17. PubMed PMID: 25218154.
3: You YH, Wang HB, Tao XX, Song YY, Meng FL, Yan XM, Luo FJ, Zhang JZ. Antimicrobial susceptibility of Streptococcus sp. to quinupristin-dalfopristin in China. Biomed Environ Sci. 2014 May;27(5):388-90. doi: 10.3967/bes2014.065. PubMed PMID: 24827721.
4: Kali A, Stephen S, Umadevi S, Kumar S. Detection of quinupristin-dalfopristin resistance in methicillin-resistant Staphylococcus aureus in South India. Indian J Pathol Microbiol. 2013 Jan-Mar;56(1):73-4. doi: 10.4103/0377-4929.116164. PubMed PMID: 23924572.
5: Isogai N, Urushibara N, Kawaguchiya M, Ghosh S, Suzaki K, Watanabe N, Quiñones D, Kobayashi N. Characterization of Enterococcus faecium with macrolide resistance and reduced susceptibility to quinupristin/dalfopristin in a Japanese hospital: detection of extensive diversity in erm(B)-regulator regions. Microb Drug Resist. 2013 Aug;19(4):298-307. doi: 10.1089/mdr.2012.0176. Epub 2013 Feb 26. PubMed PMID: 23442208.
6: Stroh EM. Quinupristin/dalfopristin in vancomycin-resistant Staphylococcus aureus endophthalmitis. Arch Ophthalmol. 2012 Oct;130(10):1323-4. doi: 10.1001/archophthalmol.2012.1504. PubMed PMID: 23044949.
7: Nailor MD, Sobel JD. Antibiotics for gram-positive bacterial infection: vancomycin, teicoplanin, quinupristin/dalfopristin, oxazolidinones, daptomycin, telavancin, and ceftaroline. Med Clin North Am. 2011 Jul;95(4):723-42, vii. doi: 10.1016/j.mcna.2011.03.011. PubMed PMID: 21679789.
8: Hernandez-Da Mota SE. Quinupristin/dalfopristin in Staphylococcus aureus endophthalmitis: a case report. J Med Case Rep. 2011 Mar 31;5:130. doi: 10.1186/1752-1947-5-130. PubMed PMID: 21453475; PubMed Central PMCID: PMC3077336.
9: Bhatawadekar S, Chattopadhyay A. Quinpristin-Dalfopristin resistance among methicillin-resistant strains of staphylococci. Indian J Pharmacol. 2010 Feb;42(1):56. doi: 10.4103/0253-7613.62403. PubMed PMID: 20606841; PubMed Central PMCID: PMC2885644.
10: Chong YP, Lee SO, Song EH, Lee EJ, Jang EY, Kim SH, Choi SH, Kim MN, Jeong JY, Woo JH, Kim YS. Quinupristin-dalfopristin versus linezolid for the treatment of vancomycin-resistant Enterococcus faecium bacteraemia: efficacy and development of resistance. Scand J Infect Dis. 2010 Jul;42(6-7):491-9. doi: 10.3109/00365541003699623. PubMed PMID: 20524781.
PubChem Compound 21943991
Last Modified Dec 05 2021
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